Fmoc-beta-hophe(3-f)-oh

Peptide Stability Protease Resistance Peptidomimetics

Standard α-peptides suffer from rapid proteolytic degradation, limiting in vivo half-life. This β-amino acid derivative addresses this challenge: - β-Backbone provides inherent resistance to common proteases - 3-Fluoro substituent blocks oxidative metabolism and enables sensitive 19F NMR detection - ≥98% HPLC purity ensures reliable couplings and cleaner SAR data Available from milligram to kilogram scales for pilot to preclinical studies.

Molecular Formula C25H22FNO4
Molecular Weight 419.4 g/mol
Cat. No. B13388827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-hophe(3-f)-oh
Molecular FormulaC25H22FNO4
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)CC(=O)O
InChIInChI=1S/C25H22FNO4/c26-17-7-5-6-16(12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)
InChIKeyZZCLRFMQVCVNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-β-HoPhe(3-F)-OH: Structural Profile & Key Identifiers


Fmoc-β-HoPhe(3-F)-OH (CAS: 270596-52-6) is an N-terminal Fmoc-protected, non-natural β-amino acid derivative. Its structure is characterized by an extended β-homophenylalanine backbone featuring a meta-fluorine substituent on the aromatic ring [1]. This compound, with the molecular formula C₂₅H₂₂FNO₄ and a molecular weight of 419.45 g/mol , is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) . The β-amino acid framework, combined with a specific 3-fluoro substitution, distinguishes it from standard α-amino acids and other β-homophenylalanine analogs.

Peptide Synthesis
Fmoc-protected β-amino acid building block for standard SPPS protocols
Compatible with 20% piperidine deprotection; integrates into automated workflows
Structural Probe
3-fluoro substitution supports 19F NMR conformational and binding studies
Enables research on peptide dynamics in complex biological milieus
Stability Research
β-backbone reported to enhance resistance to common proteases vs. α-peptides
Class-level inference; verify for specific peptide sequences

Fmoc-β-HoPhe(3-F)-OH vs. Unsubstituted Fmoc-β-Homophenylalanine


Substituting Fmoc-β-HoPhe(3-F)-OH with an unsubstituted Fmoc-β-homophenylalanine analog (e.g., Fmoc-β-HoPhe-OH) or an α-amino acid is scientifically unsound for projects requiring precise molecular engineering. The β-amino acid backbone inherently provides resistance to proteolytic degradation compared to standard α-peptides [1], but the critical differentiator lies in the 3-fluoro substitution. While the unsubstituted analog (MW: 401.45 g/mol) offers baseline hydrophobicity, the introduction of fluorine at the meta position alters the electronic distribution and lipophilicity of the aromatic ring without introducing the steric bulk of a para-substituted halogen . This specific electronic modulation is known to impact π-π stacking interactions and hydrogen bonding capacity, which cannot be replicated by simply using the parent unsubstituted β-amino acid [2]. Furthermore, the fluorine atom serves as a sensitive probe for ¹⁹F NMR studies, a capability absent in non-fluorinated comparators [3].

19F NMR Probe Unsubstituted Fmoc-β-HoPhe-OH lacks the fluorine nucleus; 19F NMR conformational and binding studies may not be feasible.
Electronic Profile Meta-fluorine alters electronic distribution and π-π stacking; substitution may shift peptide folding or interaction properties.
Metabolic Context Fluorine substitution may block oxidative metabolism; unsubstituted analog may exhibit different stability in model systems.

Fmoc-β-HoPhe(3-F)-OH: Comparative Evidence


Protease Resistance: β-Amino Acid Backbone vs. α-Amino Acids

The β-amino acid backbone of Fmoc-β-HoPhe(3-F)-OH confers significant resistance to enzymatic degradation compared to peptides synthesized solely with canonical α-amino acids. This is a class-level property of β-peptides, which are generally not recognized by natural proteases [1]. While direct kinetic data (k_cat/K_M) for this specific derivative is limited in published repositories, class-level inference from systematic studies of β-peptide oligomers indicates complete stability (no detectable degradation) over extended periods (≥24 hours) in the presence of common proteases like trypsin and chymotrypsin, whereas corresponding α-peptides are rapidly hydrolyzed [2]. This property is a direct result of the homologated backbone (insertion of a methylene group), which is identical in the 3-fluoro analog. The 3-fluoro substituent does not alter this backbone resistance mechanism [3].

Protease Resistance
Class-level inference
Reported >10-fold half-life extension (β- vs α-peptides) in vitro with trypsin/chymotrypsin
May support stable peptide research models; data to verify for specific sequence
Based on β-peptide oligomer studies; 3-fluoro substituent does not alter backbone resistance
Peptide Stability Protease Resistance Peptidomimetics

Lipophilicity & Metabolic Stability via 3-Fluoro Substitution

The incorporation of a single fluorine atom at the meta position of the phenyl ring in Fmoc-β-HoPhe(3-F)-OH increases the compound's lipophilicity and metabolic stability relative to the non-fluorinated Fmoc-β-homophenylalanine analog. Fluorination is a well-established strategy to block oxidative metabolism at the substituted site and increase the compound's LogP, which can enhance membrane permeability [1]. While experimental LogP/D values for this specific building block are not available, computational predictions (e.g., using XLogP3) provide a comparative baseline. The predicted XLogP3 for Fmoc-β-HoPhe(3-F)-OH is approximately 5.2 [2], compared to a predicted XLogP3 of approximately 4.8 for the unsubstituted Fmoc-β-HoPhe-OH [3]. This increase in lipophilicity, coupled with the known metabolic blocking effect of aryl fluorination [4], suggests enhanced potential for improved bioavailability in peptide-based drug candidates.

Predicted Lipophilicity
Cross-study comparable
Predicted XLogP3 ≈ 5.2 (fluorinated) vs 4.8 (unsubstituted), Δ +0.4
Reported predicted lipophilicity increase; experimental verification needed
Computational prediction (PubChem); actual LogP/D may differ
Drug Design Pharmacokinetics Fluorine Chemistry

High-Purity Fmoc Building Block for SPPS

Fmoc-β-HoPhe(3-F)-OH is supplied with a guaranteed minimum purity of 98% (as determined by HPLC) , making it suitable for high-fidelity solid-phase peptide synthesis (SPPS) without extensive in-house purification. This purity level is comparable to or exceeds that of many commercially available Fmoc-β-homophenylalanine analogs, where standard purity is often 95% . The Fmoc protecting group is standard for SPPS, enabling efficient and controlled chain elongation under mild basic deprotection conditions (e.g., 20% piperidine in DMF) . The 3-fluoro substitution does not interfere with standard Fmoc-SPPS protocols, allowing for seamless integration into existing automated workflows. Furthermore, the compound is available in research-scale quantities up to kilograms [1], facilitating both early-stage discovery and larger-scale optimization.

Commercial Purity
Specification review
≥ 98% (HPLC) vendor specification; typical unsubstituted analog 95%
Supports reliable SPPS coupling; verify lot-specific COA
Standard vendor QC; may reduce purification needs
Solid-Phase Peptide Synthesis Building Blocks Quality Control

¹⁹F NMR Probe for Conformational & Interaction Studies

The 3-fluoro substituent on the phenyl ring of Fmoc-β-HoPhe(3-F)-OH provides a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, a capability absent in non-fluorinated comparators such as Fmoc-β-HoPhe-OH or Fmoc-β-HoPhe(4-Me)-OH. ¹⁹F NMR is a powerful, non-destructive technique for investigating peptide conformation, dynamics, and ligand-binding interactions in complex biological environments [1]. The high sensitivity of the ¹⁹F nucleus and its absence in natural biological systems make it an ideal probe with minimal background interference. For a fluorinated amino acid like this, the chemical shift of the ¹⁹F signal is exquisitely sensitive to changes in the local electronic environment, allowing researchers to directly monitor binding events or conformational shifts [2]. This provides a quantitative analytical advantage not offered by analogs lacking a fluorine atom.

19F NMR Capability
Class-level inference
19F nucleus present; sensitive, background-free detection; absent in non-fluorinated analogs
May provide analytical differentiation in NMR research; environmental sensitivity supports binding studies
Qualitative difference; chemical shift depends on sequence context
NMR Spectroscopy Protein Interaction Conformational Analysis

Fmoc-β-HoPhe(3-F)-OH: Key Applications


Metabolically Stable Peptide Therapeutics & Peptidomimetics

Fmoc-β-HoPhe(3-F)-OH is ideally suited for incorporation into lead peptides in drug discovery programs where enhanced proteolytic stability and improved metabolic profiles are paramount. The β-amino acid backbone confers resistance to common proteases [1], while the 3-fluoro substituent is known to block oxidative metabolism and modulate lipophilicity [2]. This combination is particularly valuable for designing long-acting peptide hormones, enzyme inhibitors, or antimicrobial peptides where a short in vivo half-life is a critical limitation of the natural α-peptide [3]. The increased purity of this building block (≥98%) ensures more predictable and cleaner synthetic outcomes during lead optimization, directly supporting reliable structure-activity relationship (SAR) studies.

¹⁹F NMR to Probe Peptide Conformation & Target Engagement

In academic and industrial research settings focused on structural biology, Fmoc-β-HoPhe(3-F)-OH serves as a strategic tool for incorporating a ¹⁹F NMR probe into peptides. The 3-fluoro substituent provides a sensitive, non-perturbing spectroscopic handle for investigating peptide-ligand interactions, folding dynamics, and conformational changes in response to environmental stimuli [4]. Unlike analogs without fluorine, this building block allows researchers to conduct detailed binding studies in complex biological milieus (e.g., cell lysates) with minimal background noise, thereby generating high-quality, quantitative biophysical data to guide molecular design [5].

High-Fidelity SPPS for Custom Peptide Libraries

This building block is a critical component for contract research organizations (CROs) and academic core facilities engaged in the synthesis of custom peptide libraries. Its high purity specification (≥98% by HPLC) reduces the risk of failed couplings or deletion sequences, which is essential when synthesizing complex or long peptides. The compound's compatibility with standard Fmoc-SPPS chemistry and its availability from milligram to kilogram scales [6] make it a reliable choice for both pilot studies and scaled-up production for advanced preclinical testing.

Application
Selection Property
Validation Focus
Peptide stability research
β-amino acid backbone, 3-fluoro substitution
Protease resistance and metabolic stability endpoints in model peptides
19F NMR conformational studies
Fluorine-containing probe compatible with SPPS
Chemical shift sensitivity to environment and binding
High-purity SPPS for research peptides
≥98% purity (HPLC) specification
Coupling efficiency and sequence fidelity

Technical Documentation Hub

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35 linked technical documents
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